molecular formula C10H22ClNS B1431145 4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride CAS No. 1864056-03-0

4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride

Cat. No. B1431145
M. Wt: 223.81 g/mol
InChI Key: DVHXUMAXACQNTJ-UHFFFAOYSA-N
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Description

4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is a chemical compound with the CAS Number: 1864063-52-4 . It is a versatile material used extensively in scientific research due to its unique properties. It finds applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis.


Molecular Structure Analysis

The molecular weight of 4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is 209.78 . The IUPAC name is 4-(tert-butylthio)piperidine hydrochloride . The InChI code is 1S/C9H19NS.ClH/c1-9(2,3)11-8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H .


Physical And Chemical Properties Analysis

4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

General Information

“4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1864063-52-4 . It’s a powder with a molecular weight of 209.78 . This compound is typically stored at 4 degrees Celsius .

Potential Applications

Piperidine derivatives, such as “4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . These compounds are among the most important synthetic fragments for designing drugs .

The synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, there have been many reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application .

Safety And Hazards

The compound has the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(tert-butylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NS.ClH/c1-10(2,3)12-8-9-4-6-11-7-5-9;/h9,11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHXUMAXACQNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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